Product packaging for 9H-Pyrido[3,4-b]indole-5,6-diamine(Cat. No.:CAS No. 131203-81-1)

9H-Pyrido[3,4-b]indole-5,6-diamine

Cat. No.: B138377
CAS No.: 131203-81-1
M. Wt: 198.22 g/mol
InChI Key: YMMMNRPNQPWNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Pyrido[3,4-b]indole-5,6-diamine is a diamine-functionalized derivative of the β-carboline alkaloid scaffold. The β-carboline core—a tricyclic pyrido[3,4-b]indole structure—is a privileged framework in medicinal chemistry, known for its diverse and potent biological activities . This diamine derivative serves as a key synthetic intermediate for researchers developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The primary research value of this compound lies in its potential as a building block for constructing more complex, multi-targeted drug candidates. The 5,6-diamine functionalization provides reactive sites for conjugation with other pharmacophores, such as acylhydrazones or salicylic acid, to create hybrid molecules . Such hybrids have demonstrated enhanced anticancer efficacy by triggering mitochondrial-mediated apoptosis in cancer cells, characterized by an upregulation of Bax, downregulation of Bcl-2, and activation of caspase cascades . Furthermore, the β-carboline skeleton itself is known to interact with multiple biological targets, including DNA (via intercalation), topoisomerases, and cyclin-dependent kinases (CDKs), which contributes to its observed antiproliferative effects . Researchers utilize this compound in the design and synthesis of novel compounds for screening against various cancer cell lines, such as liver carcinoma (SMMC-7721, Bel-7402), gastric carcinoma (BGC-823), and breast carcinoma (MCF-7) . Its application extends to the development of molecular probes for studying enzyme inhibition and receptor interactions. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N4 B138377 9H-Pyrido[3,4-b]indole-5,6-diamine CAS No. 131203-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-pyrido[3,4-b]indole-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-7-1-2-8-10(11(7)13)6-3-4-14-5-9(6)15-8/h1-5,15H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMMNRPNQPWNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(N2)C=NC=C3)C(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565257
Record name 9H-beta-Carboline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131203-81-1
Record name 9H-beta-Carboline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 9h Pyrido 3,4 B Indole 5,6 Diamine

Strategic Approaches to the 9H-Pyrido[3,4-b]indole Core

The construction of the fundamental 9H-pyrido[3,4-b]indole skeleton is paramount and can be achieved through several strategic routes, often beginning with simpler, commercially available precursors.

Precursor-Based Synthesis Routes for Pyrido[3,4-b]indole Derivatives

The synthesis of pyrido[3,4-b]indole derivatives frequently commences with appropriately substituted indole (B1671886) or pyridine (B92270) precursors. A common precursor for the indole portion is L-tryptophan, which provides a foundational structure for building the β-carboline nucleus. nih.gov For instance, 3-formyl-9H-pyrido[3,4-b]indole serves as a versatile precursor that can be modified to introduce diversity at various positions on the β-carboline framework. nih.gov

One documented pathway to annulated pyrido[3,4-b]indoles starts with substituted 2-iodoanilines. These are converted in a two-step literature procedure to ω-(trimethylsilyl)ethynyl-2-iodoanilines. nih.gov A subsequent palladium-catalyzed Sonogashira reaction with a nitrile-tethered alkyne, followed by the removal of the trimethylsilyl (B98337) group, yields the necessary precursors for the final cyclization step. nih.gov

Cyclization Reactions for Pyrido[3,4-b]indole Formation

Cyclization reactions are the cornerstone of forming the tricyclic pyrido[3,4-b]indole system. Various methods have been developed to efficiently construct this scaffold.

Pictet-Spengler Reaction: This is a classic and widely used method for synthesizing tetrahydro-β-carbolines, which are precursors to the fully aromatic 9H-pyrido[3,4-b]indoles. The reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. unimi.it

Metal-Catalyzed Cyclotrimerization: Transition metal catalysis offers powerful tools for constructing complex heterocyclic systems. A notable example is the rhodium(I)-catalyzed intramolecular [2+2+2] cyclotrimerization, which can form three rings in a single reaction. researchgate.netnih.gov This method has been successfully employed for the synthesis of a library of annulated pyrido[3,4-b]indoles in a high-yielding, five-step sequence. nih.gov Both Rh(I) and Pd(0) catalysts have been used in cyclotrimerization reactions to produce annulated pyrido[3,4-b]indoles in good yields. nih.govnsf.gov

Palladium-Catalyzed Imidoylative Cyclization: A method has been developed for the synthesis of β-carboline derivatives from ethyl-3-(1H-indol-3-yl)-2-isocyanopropanoates, which are derived from tryptophan. This reaction proceeds under mild conditions through a sequence of isocyanide insertion, intramolecular C–H imidoylation, and aerobic dehydrogenative aromatization. researchgate.net

Anionic Cyclization: An interesting analogy to the Fischer indole synthesis involves the cyclization of 3,4-diazaheptatrienyl anions. These anions, generated by treating N,N'-bisalkylidene hydrazines with a base like potassium tert-butoxide, undergo a multistep rearrangement to form pyridines, demonstrating a novel anionic reaction sequence for ring formation. nih.govresearchgate.net

Directed Functionalization at the Diamine Positions (5,6-positions)

The introduction of functional groups at specific positions of the pyrido[3,4-b]indole core is crucial for modulating the biological activity of these compounds. The functionalization at the 5- and 6-positions, in particular, can be challenging and often requires directed strategies.

The installation of a directing group on the indole nitrogen can facilitate functionalization at various positions of the benzene (B151609) ring. For instance, the use of a directing group can enable C6-arylation using copper catalysts. researchgate.net Directing groups can also be employed to achieve functionalization at the C5 position. researchgate.net

A common method for introducing a nitrogen-containing group at the 6-position is through nitration. For example, the nitration of 1-methyl-9H-pyrido[3,4-b]indole with nitric acid in concentrated sulfuric acid at controlled temperatures can achieve regioselectivity at the 6-position. The resulting nitro group can then be reduced to an amine.

Advanced Synthetic Strategies for 9H-Pyrido[3,4-b]indole-5,6-diamine Analogues

To improve the efficiency, selectivity, and environmental impact of the synthesis of pyrido[3,4-b]indole derivatives, advanced strategies such as microwave-assisted synthesis and novel catalytic approaches are being increasingly employed.

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis for accelerating reactions and improving yields. mdpi.comresearchgate.net It has been successfully applied to the synthesis of various heterocyclic compounds, including pyrido[3,4-b]indole analogues.

For example, a three-component domino reaction under microwave irradiation has been used to synthesize polyfunctionalized pyrido[2,3-b]indoles. mdpi.com Microwave-assisted synthesis has also been employed for the preparation of pyrazolo[3,4-b]pyridines, where it led to shorter reaction times and higher yields compared to conventional heating. researchgate.net Furthermore, the synthesis of 4-hydroxy indole, a key intermediate for the drug pindolol, has been achieved using microwave-assisted dehydrogenative aromatization, highlighting the benefits of this technology in saving time and energy. actascientific.com

Catalytic Approaches in Pyrido[3,4-b]indole Synthesis

Catalysis, particularly transition metal catalysis, plays a pivotal role in the modern synthesis of pyrido[3,4-b]indoles. nsf.gov These methods often allow for transformations that are difficult to achieve through traditional means. nih.gov

Rhodium and Palladium Catalysis: As mentioned earlier, Rh(I) and Pd(0) catalysts are effective for the cyclotrimerization reactions leading to annulated pyrido[3,4-b]indoles. nih.govnsf.gov Palladium catalysts are also crucial in Sonogashira couplings to prepare the necessary precursors for these cyclizations. nih.gov Furthermore, palladium-catalyzed reactions have been developed for the direct olefination at the C4 position of tryptophan derivatives. nih.gov

Ruthenium Catalysis: A highly regioselective alkenylation of indoles at the C4-position has been achieved using a ruthenium catalyst with an aldehyde functional group as a directing group. This approach provides a short synthetic route to C4-alkenylated indoles. iisc.ac.in

Cobalt Catalysis: Cobalt(III)-catalyzed intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines provides an efficient method for indole synthesis. mdpi.com

The table below summarizes some of the catalytic approaches used in the synthesis of pyrido[3,4-b]indole derivatives.

CatalystReaction TypePosition(s) FunctionalizedReference
Rh(I)[2+2+2] CyclotrimerizationCore Formation researchgate.netnih.gov
Pd(0)Cyclotrimerization / Sonogashira CouplingCore Formation / Precursor Synthesis nih.govnsf.gov
Pd(OAc)2Direct OlefinationC4 nih.gov
RuAlkenylationC4 iisc.ac.in
Co(III)Cross-dehydrogenative CouplingCore Formation mdpi.com
CopperArylationC6 researchgate.net

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) offer an efficient strategy for building molecular complexity from simple starting materials in a single step. While the literature on MCRs specifically employing this compound as a substrate is not extensive, the presence of the vicinal diamine functionality on the β-carboline framework presents significant potential for its use in such reactions.

The ortho-diamine motif is a classic functional group for participation in MCRs, most notably for the synthesis of fused heterocyclic systems. For instance, reactions like the Groebke–Blackburn–Bienaymé reaction, which combines an aldehyde, an isocyanide, and an amidine or related nitrogen nucleophile, could potentially be adapted. In this context, the 5,6-diamine could act as the nucleophilic component, leading to the formation of complex, fused polycyclic structures. The synthesis of related pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines has been achieved using this type of MCR, highlighting the feasibility of this approach for fused nitrogen heterocycles. nih.gov

The expected reactivity of the 5,6-diamine moiety allows for its theoretical application in various MCRs to generate novel libraries of fused β-carboline derivatives. These reactions would leverage the nucleophilicity of the amino groups to combine with multiple other reactants, such as aldehydes, ketones, isocyanides, or β-ketoesters, to rapidly assemble intricate molecular architectures.

Chemical Reactivity and Transformations of the 9H-Pyrido[3,4-b]indole Moiety

The chemical behavior of the 9H-pyrido[3,4-b]indole (β-carboline) ring system is rich and varied, influenced by the interplay between the electron-rich indole portion and the electron-deficient pyridine ring. The introduction of a 5,6-diamine functionality dramatically modulates this reactivity.

Oxidation and Reduction Pathways

The 9H-pyrido[3,4-b]indole nucleus is susceptible to both oxidation and reduction reactions. The diamine groups in this compound are particularly sensitive to oxidation. Treatment with oxidizing agents can convert the amino groups into nitroso or nitro functionalities. researchgate.net This transformation not only alters the electronic properties of the molecule but also provides a handle for further synthetic modifications.

Conversely, the synthesis of this compound itself typically involves a key reduction step. The common synthetic route proceeds via the nitration of the β-carboline core, often at multiple positions, followed by the reduction of the resulting dinitro derivative to the corresponding diamine. This reduction can be achieved using various standard reagents, such as tin(II) chloride or catalytic hydrogenation.

The β-carboline scaffold itself has been noted for its antioxidant properties, participating in redox processes by quenching reactive oxygen species. nih.gov This intrinsic reactivity, coupled with the redox-active diamine substituents, suggests that the compound could engage in complex electrochemical behavior.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic aromatic substitution is a fundamental transformation for the β-carboline ring. In the parent unsubstituted ring system, electrophilic attack typically occurs on the indole portion. The presence of the two powerful electron-donating amino groups at positions 5 and 6 profoundly activates the benzene ring of the indole moiety towards electrophilic attack. This directing effect would make reactions such as halogenation, nitration, and sulfonation highly facile, with substitution anticipated to occur at the remaining open positions of the benzene ring (positions 7 and 8). Studies on the nitration of other β-carboline bases have shown that substitution occurs on the benzene ring of the indole nucleus. researchgate.net Similarly, bromination has been documented on the indole ring of related β-carboline derivatives. acs.org

Nucleophilic aromatic substitution, on the other hand, is generally difficult on the electron-rich β-carboline system unless the ring is activated by strongly electron-withdrawing groups or through the formation of an N-oxide on the pyridine ring. The presence of the electron-donating diamine groups would further disfavor direct nucleophilic substitution.

Functional Group Interconversions Involving Diamine Functionality

The ortho-diamine functionality at the 5- and 6-positions is arguably the most reactive site for synthetic transformations, enabling the construction of additional fused heterocyclic rings. This is a classic strategy for elaborating aromatic diamines into more complex systems.

One of the most common transformations is the condensation with carboxylic acids or their derivatives (such as anhydrides, esters, or acyl chlorides) to form a fused imidazole (B134444) ring. This reaction, typically carried out under acidic conditions or at high temperatures, would yield a novel pentacyclic system: imidazo[4',5':5,6]pyrido[3,4-b]indole .

Similarly, reaction with 1,2-dicarbonyl compounds, like glyoxal (B1671930) or benzil, would lead to the formation of a fused pyrazine (B50134) ring, resulting in a pyrazino[2',3':5,6]pyrido[3,4-b]indole derivative. These condensation reactions are well-established for other aromatic diamines, such as 2,3-diaminopyridine, which is used to synthesize imidazo[4,5-b]pyridines. mdpi.commdpi.comresearchgate.net

Potential Heterocyclic Ring Formations from this compound
Reactant TypeExample ReactantFused Ring System FormedResulting Compound Class
Carboxylic Acid / DerivativeFormic AcidImidazoleImidazo[4',5':5,6]pyrido[3,4-b]indoles
1,2-Dicarbonyl CompoundGlyoxalPyrazinePyrazino[2',3':5,6]pyrido[3,4-b]indoles
Phosgene / EquivalentPhosgeneImidazol-2-oneImidazo[4',5':5,6]pyrido[3,4-b]indol-2-ones
Carbon DisulfideCarbon DisulfideImidazole-2-thioneImidazo[4',5':5,6]pyrido[3,4-b]indole-2-thiones

Prototropic Equilibria and Tautomerism in Pyrido[3,4-b]indoles

Tautomerism is an important consideration for the 9H-Pyrido[3,4-b]indole system, which contains multiple nitrogen atoms capable of participating in prototropic shifts. researchgate.net The parent molecule exists predominantly in the 9H-indole form. For this compound, the tautomeric possibilities are significantly increased.

The primary tautomeric equilibrium involves the diamine functionality, which can exist in the diamino form or undergo a proton shift to an amino-imino form. This equilibrium is influenced by the electronic character of the fused ring system and the solvent environment.

Furthermore, the molecule possesses three distinct nitrogen atoms—the indole nitrogen (N-9), the pyridine nitrogen (N-2), and the two exocyclic amino nitrogens (N-5 and N-6)—each with a different basicity. This leads to a complex series of potential protonation equilibria in acidic media. The pyridine nitrogen is generally the most basic site in the β-carboline ring system. mdpi.com The relative basicity of the different nitrogen atoms will dictate the structure of the mono- and poly-protonated species in solution. While specific experimental studies on the tautomerism of this compound are limited, the principles established for related amino-substituted nitrogen heterocycles suggest a rich and pH-dependent tautomeric landscape. mdpi.com

Computational and Theoretical Investigations of 9h Pyrido 3,4 B Indole 5,6 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed studies employing quantum chemical calculations specifically for 9H-Pyrido[3,4-b]indole-5,6-diamine are not available in the reviewed literature. Theoretical investigations on the electronic structure and reactivity of the core β-carboline scaffold are common, but data for the 5,6-diamine substituted variant has not been published.

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies focused on the electronic properties, optimized geometry, or spectroscopic analysis of this compound have been found. Such studies for related β-carboline derivatives often utilize methods like B3LYP to analyze molecular structures and reactivity, but these cannot be directly extrapolated to the requested compound.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. Therefore, data on its specific orbital energies and energy gap is unavailable.

Natural Bond Orbital (NBO) Analysis

Specific Natural Bond Orbital (NBO) analysis, used to investigate charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule, has not been documented for this compound.

Molecular Modeling and Dynamics Simulations

While molecular modeling is a key tool for studying potential biological activity, specific simulations for this compound are not present in the available scientific reports.

Ligand-Target Docking Studies

No molecular docking studies investigating the binding affinity and interaction modes of this compound with specific biological targets (e.g., proteins, enzymes, or DNA) have been published. Docking studies on the parent norharman scaffold have explored its interaction with targets like cytochrome P450, but these results are not specific to the 5,6-diamine derivative.

Protein-Ligand Interaction Profiling

Protein-ligand interaction profiling is a computational technique used to identify and characterize the non-covalent interactions between a ligand, such as a pyrido[3,4-b]indole derivative, and its protein target. Tools like the Protein-Ligand Interaction Profiler (PLIP) are instrumental in analyzing these interactions in atomic detail, which is crucial for understanding the mechanism of action and for designing more potent and selective drugs. bio.tools

Studies on pyrido[3,4-b]indole derivatives have utilized molecular docking and interaction profiling to elucidate their binding modes with various protein targets. For instance, docking studies of certain derivatives with Muramyl-peptide-N-acetylglucosamine-pyrophosphoryl-undecaprenyl N-acetylglucosamine-peptide N-acetylglucosaminyl transferase (MraY), an essential bacterial enzyme, have been performed. These computational analyses help in understanding the structural basis of their antibacterial activity.

Key interactions observed for pyrido[3,4-b]indole derivatives with protein targets often include:

Hydrogen Bonds: The nitrogen atoms in the pyridine (B92270) and indole (B1671886) rings, as well as substituted amine groups, can act as hydrogen bond donors or acceptors.

π-π Stacking: The planar aromatic ring system of the pyrido[3,4-b]indole core frequently engages in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and histidine in the protein's binding pocket. researchgate.net

Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine. researchgate.net

π-Cation Interactions: The electron-rich aromatic system can interact favorably with cationic residues like lysine (B10760008) and arginine. bio.tools

In a study involving pyrido[3,4-b]indole derivatives as potential anticancer agents targeting MDM2, docking simulations revealed specific key interactions. A derivative with a 6-methoxy group showed a hydrogen bond with Tyr106, π-π stacking with Tyr100 and His96, and hydrophobic interactions with Leu54, Val93, and Ile99. researchgate.net The presence of the N9 hydrogen was also found to be important for hydrogen bonding interactions. researchgate.net

The table below summarizes the types of interactions that are typically profiled for this class of compounds.

Interaction TypeDescriptionPotential Interacting Residues
Hydrogen BondsElectrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Ser, Thr, Tyr, Asn, Gln, His
Halogen BondsNon-covalent interaction involving a halogen atom as an electrophilic species.Backbone carbonyls, Asp, Glu
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Ala, Val, Leu, Ile, Phe, Trp
Water BridgesOne or more water molecules act as a bridge, forming hydrogen bonds with both the ligand and the protein.Any polar residue/backbone
Salt BridgesA combination of hydrogen bonding and electrostatic interactions between oppositely charged residues.Asp, Glu, Lys, Arg
π-StackingAttractive, noncovalent interactions between aromatic rings.Phe, Tyr, Trp, His
π-Cation InteractionsNon-covalent molecular interaction between the face of an electron-rich π system and an adjacent cation.Lys, Arg

Solvation Models and Environmental Effects on Prototropic Equilibria

The chemical environment, particularly the pH and solvent, can significantly influence the structure and reactivity of molecules like 9H-pyrido[3,4-b]indole. The parent compound, norharman, and its derivatives can exist in different protonation states (prototropic tautomers), and their equilibrium is highly dependent on the surrounding medium. researchgate.net

Studies on norharman have shown that it participates in several acid-base equilibria in aqueous solutions. researchgate.net The pyridine nitrogen (N2) is the most basic site and is readily protonated in acidic conditions. The indole nitrogen (N9) is much less basic. The equilibrium between the neutral, cationic, and dicationic forms is critical for its interaction with biological molecules.

Computational solvation models are used to simulate the effect of the solvent on these equilibria. These models can be explicit, where individual solvent molecules are considered, or implicit (continuum models), where the solvent is treated as a continuous medium with a specific dielectric constant. These simulations help in understanding:

The relative stability of different prototropic forms in various solvents.

The pKa values of the ionizable groups.

How the interaction with other molecules, like DNA or proteins, is modulated by pH. researchgate.net

Research on the interaction between norharman and 2'-deoxynucleotides (dNMPs) has demonstrated the importance of pH. The binding affinity is significantly higher at lower pH values, where the protonated, cationic form of norharman is predominant. researchgate.net This suggests that electrostatic interactions between the positively charged pyrido[3,4-b]indole ring and the negatively charged phosphate (B84403) groups of nucleotides play a crucial role, in addition to π-π stacking. researchgate.net

Prototropic FormPredominant pHKey Feature
NeutralNeutral / BasicUncharged molecule
CationicAcidicProtonated at the pyridine nitrogen (N2)
DicationicStrongly AcidicProtonated at both N2 and N9
AnionicStrongly BasicDeprotonated at the indole nitrogen (N9)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

For pyrido[3,4-b]indole derivatives, QSAR studies have been successfully applied to model their antiproliferative activity against various cancer cell lines, including colon (HCT116) and pancreatic (HPAC, Mia-PaCa-2) cancer cells. nih.gov These models are valuable for predicting the activity of new, unsynthesized derivatives and for guiding the lead optimization process. researchgate.net

One such study utilized both 2D and 3D-QSAR approaches:

2D-QSAR: This approach used chemical fingerprint descriptors (e.g., atom triplet and linear fingerprints) to correlate the structure with activity. The models developed using a kernel-based partial least squares (KPLS) method showed high predictive ability. For instance, the atom triplet fingerprint provided the best model for HCT116 and HPAC cell lines, while the linear fingerprint was best for the Mia-PaCa-2 cell line. nih.gov

3D-QSAR: This method, using the PHASE pharmacophore alignment, generated a four-point pharmacophore model for the HCT116 cell line data. The model consisted of one hydrogen bond donor and three aromatic ring features. This 3D-QSAR model helped in visualizing the influence of electronic and steric effects on the biological activity. researchgate.netnih.gov

The statistical quality of these QSAR models is assessed using several metrics, as shown in the table below for the KPLS 2D-QSAR models. nih.gov

Cell LineBest Fingerprint DescriptorR² (Training Set)r² (Test Set)
HCT116Atom Triplet0.990.70
HPACAtom Triplet0.990.58
Mia-PaCa-2Linear0.980.70

These robust models indicate that the structural features of pyrido[3,4-b]indole derivatives can be effectively correlated with their anticancer activity, providing a powerful tool for the rational design of new, more potent compounds. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 9h Pyrido 3,4 B Indole 5,6 Diamine and Analogues

Influence of Substituents on Biological Activities

The biological profile of pyrido[3,4-b]indole derivatives can be significantly modulated by the introduction of different functional groups at various positions on the tricycle. These substitutions can affect the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which play a role in its interaction with biological targets.

Substitutions on the aromatic ring of the pyrido[3,4-b]indole scaffold have been shown to have a profound impact on the biological activity of these compounds. The nature and position of these substituents can dramatically alter the potency and selectivity of the analogues.

Research into the anticancer properties of pyrido[3,4-b]indole derivatives has revealed that specific substitutions on the aromatic ring are critical for their antiproliferative effects. For instance, a methoxy (B1213986) group at the C6 position, combined with a 1-naphthyl group at the C1 position, has been identified as a key combination for potent broad-spectrum anticancer activity. researchgate.netnih.govnih.gov This was demonstrated in a study where the compound 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole exhibited significant potency against various cancer cell lines, with IC50 values as low as 80 nM for breast cancer and 130 nM for colon and melanoma cancers. researchgate.netnih.gov The presence of dimethoxy substitutions in the aromatic ring has also been associated with excellent anticancer activity. researchgate.net

In the context of anti-leishmanial agents, para-substitution on a phenyl ring at C1 with electron-donating groups like methoxy or electron-withdrawing groups like chloro was found to significantly enhance activity against promastigotes. aablocks.com Conversely, ortho-substitution with these same groups led to a drastic decrease in activity, although an ortho-methyl group did show a significant increase in anti-promastigote activity. aablocks.com

Table 1: Effect of Aromatic Ring Substitutions on Anticancer Activity

Compound/Modification Position of Substitution Observed Effect on Anticancer Activity
1-Naphthyl and MethoxyC1 and C6Potent broad-spectrum activity researchgate.netnih.govnih.gov
Dimethoxy substitutionAromatic RingExcellent anticancer activity researchgate.net
N9-methyl groupN9Disrupted binding interactions, reducing activity researchgate.netnih.govnih.gov

Role of Pyrido Ring Modifications

Studies on antifilarial agents have shown that the presence of a carbomethoxy group at position 3 and an aryl substituent at position 1 of the β-carboline structure significantly enhances activity. nih.gov For instance, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate displayed high adulticidal activity against Acanthocheilonema viteae. nih.gov Furthermore, the reduction of the pyrido ring to a tetrahydro-β-carboline, as seen in methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate, resulted in high microfilaricidal action. nih.gov Another derivative, 1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indole, demonstrated significant activity against Litomosoides carinii and Brugia malayi. nih.gov

In the context of anti-leishmanial activity, the replacement of a phenyl ring at the C1 position with a benzyl (B1604629) or pyridyl ring was found to be unfavorable for activity against promastigotes. aablocks.com This highlights the importance of the specific nature of the substituent on the pyrido ring for this particular biological effect.

Research on the fluorescence properties of C-3 substituted pyrido[3,4-b]indole derivatives revealed that the nature of the substituent at this position is crucial. nih.gov Specifically, derivatives with an o-bromophenyl substituent at the R1 position were found to be the most fluorescent. nih.gov

Table 2: Impact of Pyrido Ring Modifications on Antifilarial Activity

Modification Position(s) Observed Activity
Carbomethoxy and Aryl substituentC3 and C1Enhanced antifilarial activity nih.gov
Tetrahydro-β-carbolinePyrido RingHigh microfilaricidal action nih.gov
Hydroxymethyl substituentC3Significant activity against L. carinii and B. malayi nih.gov

Pharmacophore Development and Lead Optimization for 9H-Pyrido[3,4-b]indole-5,6-diamine Analogues

The development of a pharmacophore model is a key step in drug discovery, as it defines the essential structural features required for biological activity. For the 9H-pyrido[3,4-b]indole class of compounds, lead optimization efforts have focused on refining these features to enhance potency, selectivity, and pharmacokinetic properties.

In the pursuit of novel anticancer agents, computational modeling has indicated that the pyrido[3,4-b]indole scaffold can bind to MDM2, a significant cancer target. researchgate.netnih.govnih.gov A developed pharmacophore model for MDM2 inhibitors based on this scaffold suggests the importance of a hydrogen bond interaction, hydrophobic interactions, and pi-pi stacking interactions. researchgate.netnih.gov Specifically, the 6-methoxy group was found to form a hydrogen bond with Tyr106 of MDM2, while the aromatic system engaged in pi-pi stacking with Tyr100 and His96. researchgate.netnih.gov Hydrophobic interactions with Leu54, Val93, and Ile99 were also deemed crucial. researchgate.netnih.gov The presence of a hydrogen on the N9 nitrogen was found to be important for hydrogen bonding, as an N9-methyl group disrupted these interactions and reduced activity. researchgate.netnih.govnih.gov

Lead optimization efforts for antifilarial agents have identified substituted 9H-pyrido[3,4-b]indoles (β-carbolines) as a potential pharmacophore for macrofilaricidal activity. nih.gov The presence of a carbomethoxy group at position 3 and an aryl substituent at position 1 were found to be key for enhancing antifilarial activity. nih.gov Further optimization led to the identification of compounds like methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate with high adulticidal activity and 1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indole with potent activity against various filarial species. nih.gov

Advanced Research Applications of 9h Pyrido 3,4 B Indole 5,6 Diamine

Molecular Tools in Biochemical and Cell Biology Studies

The structural framework of 9H-Pyrido[3,4-b]indole is a key pharmacophore found in numerous natural alkaloids that exhibit significant biological activities. Derivatives of this structure are often investigated for their interactions with various cellular targets. While specific studies on 9H-Pyrido[3,4-b]indole-5,6-diamine as a molecular tool are not extensively documented, its chemical features suggest distinct potential.

The two amino groups on the indole (B1671886) ring can serve as key points for bioconjugation. This allows the β-carboline core to be attached to other molecules, such as fluorescent dyes, affinity tags, or specific ligands. Such conjugates could be used to probe biological systems, for example, in studying protein-ligand interactions or for targeted delivery of the β-carboline moiety to specific cells or organelles. The parent β-carboline structure is known to intercalate with DNA and can inhibit certain enzymes; the diamine derivative could be functionalized to enhance or modulate these properties for specific research applications.

Applications in Material Science (e.g., Organic Semiconductors, Fluorescence Probes)

The field of material science has seen growing interest in heterocyclic compounds for the development of novel organic materials. The 9H-Pyrido[3,4-b]indole core, with its fused aromatic system, possesses inherent electronic properties that make it a candidate for applications in organic electronics.

Organic Semiconductors: The planar, electron-rich structure of the pyridoindole system is a common feature in molecules used as organic semiconductors. chemimpex.com The introduction of diamine groups can significantly modify these electronic properties, potentially enhancing charge transport characteristics necessary for developing efficient electronic devices. chemimpex.com The amino groups can act as electron-donating moieties, influencing the HOMO/LUMO energy levels of the molecule, a critical factor in the design of semiconductor materials.

Fluorescence Probes: Many β-carboline derivatives are known to be fluorescent. beilstein-journals.orgnih.gov The fluorescence properties are often sensitive to the local environment, such as solvent polarity or pH. The diamine groups in this compound provide reactive sites for attaching other functional groups, which can be used to tune the fluorescence emission wavelengths or to create "turn-on" or "turn-off" fluorescent sensors. For instance, the condensation of the diamine with specific aldehydes or ketones could lead to the formation of new heterocyclic rings, resulting in significant changes in fluorescence, allowing for the detection of the target analyte. Research on related 3-formyl-9H-pyrido[3,4-b]indole derivatives has shown that modifications to the core structure can yield compounds with excellent fluorescence characteristics. beilstein-journals.org

Exploration as Building Blocks for Complex Heterocyclic Structures

The versatility of the 9H-Pyrido[3,4-b]indole scaffold makes it a valuable starting material in organic synthesis. chemimpex.com The 5,6-diamine derivative, in particular, is a potent building block for the synthesis of more complex, multi-ring heterocyclic systems.

The adjacent amino groups on the aromatic ring are poised for cyclocondensation reactions. This functionality is characteristic of ortho-diamines, which are widely used precursors for the synthesis of various fused heterocycles. For example, this compound can react with:

α-Dicarbonyl compounds (like glyoxal (B1671930) or biacetyl) to form pyrazino[2,3-f]pyrido[3,4-b]indoles.

Carboxylic acids or their derivatives to yield bis-benzimidazoles fused to the pyridoindole core.

Phosgene or its equivalents to generate carbamate or urea-type structures, or further cyclize into new heterocyclic rings.

These reactions open pathways to novel, complex molecules that are often pursued in medicinal chemistry for drug discovery programs. The parent β-carboline structure itself serves as an important intermediate in the preparation of complex alkaloids. nih.govresearchgate.net The diamine derivative provides a platform to build additional layers of complexity onto this already privileged scaffold.

Future Research Directions for 9h Pyrido 3,4 B Indole 5,6 Diamine

Development of Novel Synthetic Routes to Access Diverse 9H-Pyrido[3,4-b]indole-5,6-diamine Derivatives

The exploration of the therapeutic potential of this compound is intrinsically linked to the ability to synthesize a diverse library of its derivatives. While general synthetic methods for the β-carboline core exist, such as the Pictet-Spengler reaction, future research should focus on developing novel, efficient, and regioselective synthetic strategies tailored to the 5,6-diamine scaffold. unimi.it

Key areas for development include:

Late-Stage Functionalization: Developing methods for the selective introduction of various functional groups onto the 5- and 6-amino positions, as well as other positions of the β-carboline core, at a late stage of the synthesis. This would allow for the rapid generation of a wide array of analogues for structure-activity relationship (SAR) studies.

Multicomponent Reactions: Investigating one-pot multicomponent reactions to construct the diamino-pyridoindole core with inherent molecular diversity. This approach offers advantages in terms of atom economy and operational simplicity.

Flow Chemistry and Microwave-Assisted Synthesis: Employing modern synthetic technologies like flow chemistry and microwave-assisted synthesis to accelerate reaction times, improve yields, and enhance the scalability of synthetic routes. nih.gov

A variety of synthetic strategies have been successfully employed for the synthesis of substituted 9H-pyrido[3,4-b]indole derivatives, which can be adapted and optimized for the 5,6-diamine target.

Table 1: Synthetic Methodologies for 9H-Pyrido[3,4-b]indole Derivatives

Reaction Type Starting Materials Key Reagents and Conditions Resulting Derivatives Reference
N-oxidation and Rearrangement3-substituted β-carbolinem-CPBA, CHCl3, EtOH; Acetic anhydride; NaOH, EtOH3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one nih.govresearchgate.net
Nitration and Cyanation1-methyl-9H-pyrido[3,4-b]indoleHNO₃, H₂SO₄; CuCN or TMSCN6-cyano derivatives
Multicomponent Reaction3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, ammonium (B1175870) acetatePiperidinePolysubstituted pyridoindoles
Morita–Baylis–Hillman Reaction3-formyl-9H-pyrido[3,4-b]indolesAcrylonitrile, acrylates, DABCOC-3 functionalized derivatives beilstein-journals.orgbeilstein-journals.org
Pictet-Spengler ReactionNot specifiedNot specifiedTetrahydro-β-carbolines unimi.it

Comprehensive Mechanistic Elucidation of Biological Actions

While the broader class of β-carbolines is known to exhibit a range of biological activities, including anticancer, neuroprotective, and antimicrobial effects, the specific mechanisms of action of this compound and its derivatives remain largely uninvestigated. nih.govaablocks.com Future research should be directed towards a thorough understanding of how these compounds interact with biological systems at the molecular level.

Key research areas include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of this compound analogues.

Enzyme Inhibition and Receptor Binding Assays: Conducting comprehensive in vitro assays to determine the inhibitory potency and selectivity against a panel of relevant enzymes (e.g., kinases, histone deacetylases) and the binding affinity for various receptors. For instance, some pyridoindole derivatives have shown inhibitory activity against histone deacetylase 6 (HDAC6), which is implicated in neurodegenerative diseases.

Cellular Pathway Analysis: Investigating the effects of these compounds on key cellular signaling pathways, such as those involved in cell cycle regulation, apoptosis, and inflammation. Studies on related compounds have shown a G2/M cell cycle phase arrest in cancer cells. researchgate.net

DNA Intercalation and Topoisomerase Inhibition: Given that some β-carbolines are known to intercalate into DNA and inhibit topoisomerases, it is crucial to investigate whether this compound derivatives share these properties. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental studies offers a powerful paradigm for the rational design of more potent and selective this compound analogues.

Future research should leverage:

Molecular Docking and Dynamics Simulations: Using computational docking to predict the binding modes of this compound derivatives within the active sites of identified biological targets. Molecular dynamics simulations can further elucidate the stability of these interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of the synthesized analogues with their biological activities. These models can then be used to predict the activity of virtual compounds and guide the design of new derivatives with improved properties.

In Silico ADMET Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed molecules at an early stage, thereby reducing the likelihood of late-stage failures in drug development.

Exploration of New Therapeutic Areas and Bio-Applications for this compound Analogues

The unique chemical nature of the 5,6-diamine substitution pattern opens up possibilities for exploring novel therapeutic applications beyond those already established for other β-carboline derivatives.

Promising areas for future investigation include:

Metal-Chelating Agents: The vicinal diamine functionality could act as a chelating moiety for metal ions. This property could be exploited for the development of agents for the treatment of diseases associated with metal dyshomeostasis or as diagnostic imaging agents.

Fluorescent Probes: The pyridoindole core is known to be a fluorophore. beilstein-journals.orgbeilstein-journals.org The introduction of the diamine groups could modulate the photophysical properties, leading to the development of novel fluorescent probes for sensing specific biomolecules or for use in cellular imaging.

Targeting Protein-Protein Interactions: The diamine groups could serve as key hydrogen bond donors or acceptors, enabling the design of molecules that can disrupt or stabilize specific protein-protein interactions implicated in disease.

Expanded Anticancer and Antimicrobial Screening: Screening diverse libraries of this compound derivatives against a wide range of cancer cell lines and microbial pathogens to identify new lead compounds. nih.govaablocks.com

Table 2: Reported Biological Activities of 9H-Pyrido[3,4-b]indole Derivatives

Biological Activity Specific Derivative(s) Key Findings Reference
AnticancerVarious derivativesInhibition of cancer cell proliferation, cell cycle arrest at G2/M phase. researchgate.net researchgate.net
NeuroprotectiveHDAC6 inhibitorsInhibition of histone deacetylase 6 (HDAC6).
Anti-leishmanial9-methyl-1-phenyl derivativesActivity against Leishmania species. aablocks.com
Antifilarial1,3-disubstituted derivativesMicro- and macrofilaricidal activity. nih.gov
Monoamine Oxidase (MAO) InhibitionN-substituted indole-based analoguesSelective inhibition of MAO-B. nih.gov
Cytochrome P450 InhibitionNorharmanInhibition of CYP-mediated biotransformation. nih.gov nih.gov

Q & A

Q. What are the recommended laboratory synthesis protocols for 9H-Pyrido[3,4-b]indole-5,6-diamine?

  • Methodological Answer : The compound is synthesized via coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF). For example, derivatives of this scaffold are prepared by reacting indole carboxylic acids with amines under inert conditions, followed by purification via flash chromatography (CH₂Cl₂/MeOH 98:2) and recrystallization . Key steps include:

Stirring reactants with EDCI/DMAP at room temperature for 48 hours.

Filtering and purifying the crude product using silica gel chromatography.

Validating purity via melting point analysis and spectroscopic techniques.

Q. What spectroscopic methods are effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry (ESI-MS) are standard. For instance:
  • ¹H NMR in DMSO-d₆ identifies proton environments (e.g., aromatic protons at δ 7.48–8.58 ppm).
  • IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • ESI-MS verifies molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
    Cross-referencing with elemental analysis (C, H, N) ensures structural accuracy .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store in airtight, light-resistant containers under dry conditions at room temperature. Avoid exposure to oxidizers (e.g., peroxides) and high humidity, as decomposition can release toxic gases like CO and NOx. Stability tests indicate no significant degradation when stored in desiccators with silica gel .

Advanced Research Questions

Q. How can HPLC conditions be optimized to analyze degradation products or impurities?

  • Methodological Answer : Use a C18 reverse-phase column with a gradient elution system (e.g., water/acetonitrile + 0.1% trifluoroacetic acid). Key parameters:

Column Temperature : 25–30°C to enhance peak resolution.

Flow Rate : 1.0 mL/min for balancing efficiency and runtime.

Detection : UV absorbance at 254 nm for aromatic systems.
Validate method robustness using spiked degradation samples (e.g., heat/acid stress) and compare retention times with standards .

Q. How can contradictions in reported biological activities (e.g., cytotoxicity vs. neuroprotection) be resolved?

  • Methodological Answer : Conduct comparative studies under standardized conditions:

Cell Lines : Use identical cell types (e.g., SH-SY5Y for neuroprotection, HepG2 for cytotoxicity).

Dose Ranges : Test 1–100 µM to identify therapeutic windows.

Assay Controls : Include reference compounds (e.g., harmine for β-carboline analogs).
Meta-analyses of published IC₅₀ values and structural-activity trends (e.g., substituent effects on ring systems) can clarify discrepancies .

Q. What strategies improve the compound's solubility for in vivo pharmacological studies?

  • Methodological Answer : Modify the scaffold via:

Salt Formation : Use hydrochloride or sulfate salts to enhance aqueous solubility.

Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines).

Co-Solvents : Test biocompatible solvents like PEG-400 or cyclodextrin inclusion complexes.
Monitor solubility via dynamic light scattering (DLS) and validate bioavailability in rodent models .

Data Contradiction Analysis

Q. How to address conflicting data on thermal stability (e.g., decomposition temperature)?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air). For example:

TGA : Heat at 10°C/min to 400°C; observe mass loss events.

DSC : Identify endothermic (melting) and exothermic (decomposition) peaks.
Discrepancies may arise from impurities or oxidative degradation during testing. Cross-reference purity certificates (≥95% by HPLC) and replicate studies in triplicate .

Structural-Activity Relationship (SAR) Guidance

Q. How do substituents at the indole or pyridine rings influence pharmacological activity?

  • Methodological Answer : Systematic SAR studies show:
  • Electron-Withdrawing Groups (e.g., Cl) : Enhance cytotoxicity (e.g., IC₅₀ reduction by 30% in 6b derivative).
  • Methoxy Groups : Improve blood-brain barrier penetration (e.g., norharmane analogs).
  • Methylation : Reduces metabolic clearance (e.g., 9-methyl derivatives in harmine analogs).
    Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like MAO-A or DNA topoisomerases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.